Silberchromat

Übersicht

Beschreibung

Synthesis Analysis

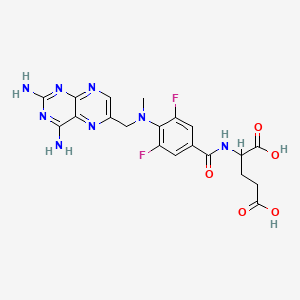

Silver chromate can be synthesized through the reaction of silver nitrate (AgNO3) with potassium chromate (K2CrO4) in an aqueous solution. This reaction precipitates silver chromate as a red to brown solid. A study by Hackert and Jacobson (1971) detailed the preparation of single crystals of silver chromate, which were developed by the slow diffusion of potassium chromate and silver nitrate solutions in a gel-filled U-tube, highlighting the orthorhombic crystal structure of silver chromate (Hackert & Jacobson, 1971).

Molecular Structure Analysis

The crystal structure of silver chromate is orthorhombic, belonging to the space group Pnma. The structure features silver atoms coordinated to oxygen atoms of the chromate, forming an interlocking network. This study further compared the metal atom coordination in silver chromate to that of potassium chromate, providing insights into the unique structural aspects of silver chromate (Hackert & Jacobson, 1971).

Chemical Reactions and Properties

Silver chromate participates in various chemical reactions, including its role as a photocatalyst. Shen et al. (2016) explored the visible-light photocatalytic activity of Ag2CrO4 nanocrystals, synthesized by different methods, revealing their high efficiency in photodegrading organic dyes. This study underscores the potential environmental applications of silver chromate in wastewater treatment and its ability to dispose of chromium-containing waste water while degrading organic pollutants (Shen et al., 2016).

Physical Properties Analysis

The physical properties of silver chromate, including its red to brown color and orthorhombic crystal structure, contribute to its utility in various applications. Its photocatalytic activity under visible light, as demonstrated by Shen et al. (2016), is a significant physical property that facilitates environmental cleanup efforts (Shen et al., 2016).

Chemical Properties Analysis

Silver chromate's chemical properties, such as its solubility in water and its reaction with silver nitrate and potassium chromate to form a precipitate, are fundamental to its applications in photography and pigments. Its photocatalytic properties, highlighted by Shen et al. (2016), also demonstrate its utility in environmental applications, offering a new scheme for disposing of chromium-containing wastewater and producing visible-light catalysts for degrading organic pollutants (Shen et al., 2016).

Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von Silberchromat

This compound (( Ag_2CrO_4 )) ist eine chemische Verbindung mit vielfältigen Anwendungen in der wissenschaftlichen Forschung. Im Folgenden finden Sie eine detaillierte Analyse seiner einzigartigen Anwendungen in verschiedenen wissenschaftlichen Bereichen.

Synthese von Nanopartikeln: This compound-Nanopartikel wurden unter Verwendung der Taguchi-Methode synthetisiert, um experimentelle Parameter zu optimieren. Diese ultrafine Partikel werden durch ein Fällungsverfahren hergestellt, das die Zugabe einer Silberionenlösung zum Chromat-Reagenz beinhaltet {svg_1}. Der Syntheseprozess wird von Faktoren wie Silber- und Chromatkonzentrationen, Fließgeschwindigkeit der Reagenzzugabe und Temperatur beeinflusst {svg_2}.

Photokatalytische Aktivität: This compound wurde in Kupfer-Metall-organische Gerüstverbundwerkstoffe integriert, die eine außergewöhnlich hohe photokatalytische Aktivität und Stabilität aufweisen {svg_3}. Diese Anwendung ist besonders relevant für die Sanierung der Umwelt, z. B. für den Abbau von Azofarbstoffen in der Wasseraufbereitung {svg_4}.

Korrosionsschutz: Obwohl this compound nicht direkt verwendet wird, wurde seine verwandte Verbindung, Chromat, ausführlich auf seine Rolle beim Korrosionsschutz untersucht. Die Forschung konzentrierte sich auf Cr6±freie Oberflächenbehandlungen, die für den Schutz von metallischen Substraten entscheidend sind {svg_5}.

Katalyse der organischen Synthese: This compound ist dafür bekannt, Reaktionen in der organischen Synthese zu katalysieren. Es wirkt aufgrund seiner einzigartigen Eigenschaften als Katalysator in verschiedenen chemischen Reaktionen {svg_6}.

Argentometrie - Mohr-Methode: In der analytischen Chemie dient this compound als Indikator für den Endpunkt bei der Mohr-Methode der Argentometrie. Mit dieser Methode wird die Konzentration von Halogenidionen in einer Lösung bestimmt {svg_7}.

Zellfärbung: This compound wird bei Zellfärbetechniken eingesetzt. Diese Anwendung ist für die mikroskopische Analyse in der biologischen Forschung unerlässlich, da sie die Visualisierung von Zellkomponenten ermöglicht {svg_8}.

Studium der Nanopartikel-Eigenschaften: Die Forschung zu this compound erstreckt sich auch auf das Studium der Nanopartikel-Eigenschaften. Dazu gehören Untersuchungen zu ihrer Größe, Verteilung und ihrem Verhalten in verschiedenen Umgebungen {svg_9}.

Entwicklung neuer Materialien: Die einzigartigen Eigenschaften von this compound-Nanopartikeln machen sie für die Entwicklung neuer Materialien geeignet, die potenzielle Anwendungen in der Elektronik, Optik und anderen fortschrittlichen Technologien haben {svg_10}.

Safety and Hazards

Like many other chromate compounds, silver chromate is regarded as toxic and possibly carcinogenic . Exposure to this compound should be minimized, and it should always be handled with appropriate safety measures in place . In the case of accidental ingestion or inhalation, immediate medical attention should be sought .

Wirkmechanismus

Target of Action

Silver chromate (Ag2CrO4) is an inorganic compound that primarily targets soluble chromate and silver precursor salts . The compound’s precipitation is indicative of the reaction between these targets .

Mode of Action

Silver chromate interacts with its targets through a precipitation reaction. This reaction is significant for two uses in the laboratory: in analytical chemistry, it forms the basis for the Mohr method of argentometry, and in neuroscience, it is used in the Golgi method of staining neurons for microscopy .

Biochemical Pathways

Silver nanoparticles, which share some properties with silver chromate, have been shown to disrupt cellular signaling functions . This disruption can induce cell death and other cellular changes .

Pharmacokinetics

It’s known that the compound is insoluble , which could impact its bioavailability. More research is needed to fully understand the pharmacokinetics of silver chromate.

Result of Action

The primary result of silver chromate’s action is the precipitation of the compound, which is used in various laboratory methods . Additionally, silver chromate has been tested as a photocatalyst for wastewater treatment . In this context, the compound’s action results in the degradation of organic pollutants .

Action Environment

Environmental factors can influence the action, efficacy, and stability of silver chromate. For instance, the compound’s photocatalytic activity can be affected by light exposure . Furthermore, silver chromate poses a hazard of toxicity, carcinogenicity, and genotoxicity, as well as environmental harm .

Biochemische Analyse

Biochemical Properties

Silver chromate plays a significant role in biochemical reactions due to its interaction with various biomolecules. It has been observed to interact with enzymes such as catalase and peroxidase, which are involved in oxidative stress responses. These interactions can lead to the modulation of enzyme activity, affecting the overall biochemical pathways in which these enzymes participate. Additionally, silver chromate can bind to proteins and nucleic acids, potentially altering their structure and function .

Cellular Effects

The effects of silver chromate on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis. Silver chromate can induce the production of reactive oxygen species (ROS), leading to oxidative damage and triggering cell death pathways. This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, silver chromate exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting or activating their catalytic functions. For example, silver chromate has been found to inhibit the activity of certain metalloproteases, which are involved in protein degradation and turnover. Additionally, silver chromate can interact with DNA, causing structural changes that affect gene expression and replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of silver chromate can change over time. The stability and degradation of silver chromate are influenced by factors such as pH, temperature, and the presence of other chemicals. Over time, silver chromate may degrade into other compounds, potentially altering its biochemical activity. Long-term studies have shown that prolonged exposure to silver chromate can lead to persistent oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of silver chromate vary with different dosages in animal models. At low doses, silver chromate may have minimal impact on cellular function. At higher doses, it can induce significant toxic effects, including oxidative damage, inflammation, and apoptosis. Threshold effects have been observed, where a certain concentration of silver chromate is required to elicit a measurable biological response. Toxicity studies have highlighted the potential adverse effects of high doses of silver chromate, emphasizing the need for careful dosage control in experimental settings .

Metabolic Pathways

Silver chromate is involved in various metabolic pathways, particularly those related to oxidative stress and detoxification. It interacts with enzymes such as superoxide dismutase and glutathione peroxidase, which play crucial roles in mitigating oxidative damage. These interactions can affect metabolic flux and the levels of key metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, silver chromate is transported and distributed through various mechanisms. It can be taken up by cells via endocytosis and subsequently distributed to different cellular compartments. Transporters and binding proteins may facilitate the movement of silver chromate within the cell, affecting its localization and accumulation. The distribution of silver chromate within tissues can also influence its biochemical activity and toxicity .

Subcellular Localization

The subcellular localization of silver chromate is critical for its activity and function. It has been observed to accumulate in specific organelles, such as mitochondria and lysosomes, where it can exert its effects on cellular processes. Targeting signals and post-translational modifications may direct silver chromate to these compartments, influencing its biochemical interactions and overall cellular impact .

Eigenschaften

IUPAC Name |

disilver;dioxido(dioxo)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ag.Cr.4O/q2*+1;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKANDGLELGDHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Ag+].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2CrO4 | |

| Record name | silver chromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_chromate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7784-02-3 ((chromic acid)H2Cr2O7-Ag(1+)[1:2]) | |

| Record name | Silver chromate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

331.730 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brownish-red solid; Insoluble in water; [Hawley] Red-brown odorless powder; Slightly soluble in water; [MSDSonline] | |

| Record name | Silver chromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

7784-01-2 | |

| Record name | Silver chromate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), silver(1+) salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER CHROMATE (V1) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ5092LWU9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of silver chromate?

A1: Silver chromate has the molecular formula Ag2CrO4 and a molecular weight of 331.73 g/mol.

Q2: How can I identify silver chromate using spectroscopic techniques?

A2: Silver chromate can be characterized using various techniques including:

- X-ray Diffraction (XRD): This technique is used to determine the crystal structure and phase purity of silver chromate. [, , , , , , ]

- Micro-Raman Spectroscopy: This method provides information about the vibrational modes of the molecule and can be used to identify silver chromate and its interactions with other materials. []

- Energy-Dispersive X-ray Spectroscopy (EDS): Coupled with electron microscopy, EDS helps determine the elemental composition and confirm the presence of silver and chromium in the sample. [, ]

Q3: What are some notable applications of silver chromate?

A3: Silver chromate finds applications in various fields:

- Electrochemistry: It serves as a cathode material in lithium-silver chromate batteries, known for their high rate capability, long shelf-life, and reliability, making them suitable for applications like implantable pacemaker devices. [, , , ]

- Analytical Chemistry: Silver chromate is used as an indicator in chloride ion detection. Its reaction with chloride ions leads to a visible color change, allowing for quantitative analysis. [, ]

- Neuroscience: Silver chromate plays a crucial role in the Golgi staining technique, used to visualize neurons and their intricate structures under light and electron microscopy. [, , , ]

Q4: Are there challenges associated with the stability of silver chromate in the Golgi staining technique?

A5: Yes, silver chromate impregnation in the Golgi staining method can deteriorate over time, leading to fading and fragmentation of stained structures. []

Q5: How can the stability of silver chromate be enhanced in Golgi-stained samples?

A6: Researchers have developed stabilization techniques using photographic developers. These developers convert the water-soluble silver chromate into metallic silver or other insoluble compounds, preserving the stained structures for both light and electron microscopy. [, , ]

Q6: How does the solubility of silver chromate vary with temperature?

A7: The solubility of silver chromate in water increases with temperature. Studies have determined its solubility product and thermodynamic parameters (ΔH0 and ΔS0) at different temperatures, demonstrating its temperature-dependent solubility behavior. []

Q7: What are the emerging applications of silver chromate in catalysis?

A8: Silver chromate catalysts show promise in various catalytic processes, including environmental remediation and pollution control. Researchers are actively exploring different preparation methods and applications to leverage its catalytic potential. []

Q8: What are the safety considerations associated with handling silver chromate?

A9: Silver chromate contains hexavalent chromium (Cr(VI)), a known carcinogen. Proper handling and disposal methods are crucial to minimize health risks and environmental contamination. [, ]

Q9: How can the environmental impact of silver chromate be mitigated?

A10: Researchers are investigating alternative materials and methods to reduce or replace the use of silver chromate in applications where its toxicity poses concerns. For example, alternative chloride ion indicators are being explored. [] Additionally, proper waste management and recycling strategies are crucial to minimize the environmental footprint of silver chromate. [, ]

Q10: What analytical methods are commonly employed for the quantification of silver chromate?

A10: Several methods are used for quantitative analysis of silver chromate or the products of its reactions:

- Spectrophotometry: This technique utilizes the absorbance of light at specific wavelengths to quantify chromate ions released upon the reaction of silver chromate with target analytes like chloride. [, ]

- Ion Chromatography: This method provides high sensitivity and selectivity for separating and quantifying ionic species, including chromate, in complex matrices. []

- Turbidimetry: This technique measures the turbidity or cloudiness of a solution caused by the presence of suspended particles, like silver chromate precipitates, to determine analyte concentrations. []

Q11: How is the quality of silver chromate ensured during its production and application?

A11: Quality control measures for silver chromate include:

- Synthesis Control: Carefully controlling reaction parameters during synthesis, such as temperature, concentration, and solvent, is essential to obtain silver chromate with desired purity and particle size. [, ]

- Analytical Method Validation: Rigorous validation of analytical methods used for quantifying silver chromate ensures accurate and reliable results. This involves assessing method parameters like accuracy, precision, specificity, and detection limits. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Nitroso-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1207703.png)

![5-(4-Bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1207712.png)

![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)-2-oxolanecarboxamide](/img/structure/B1207713.png)

![4-(2-fluorophenyl)-5-(2-furanylmethyl)-3-(6-oxo-1-cyclohexa-2,4-dienylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1207714.png)

![Phenyl-[4-(4-vinyl-phenyl)-thiazol-2-yl]-amine](/img/structure/B1207716.png)

![1-(6,8-Dimethyl-2,3-dihydropyrrolo[2,3-g]quinolin-1-yl)ethanone](/img/structure/B1207721.png)